molecular formula C8H12N2O2 B2944421 N-(2-oxopiperidin-3-yl)prop-2-enamide CAS No. 1249044-96-9

N-(2-oxopiperidin-3-yl)prop-2-enamide

Cat. No.: B2944421
CAS No.: 1249044-96-9
M. Wt: 168.196
InChI Key: YSFIYOWZDQPVLV-UHFFFAOYSA-N
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Description

N-(2-oxopiperidin-3-yl)prop-2-enamide is a compound characterized by a piperidinone ring attached to a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxopiperidin-3-yl)prop-2-enamide typically involves the formation of the piperidinone ring followed by the attachment of the propenamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperidinone ring. Subsequent reactions introduce the propenamide group, often through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxopiperidin-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperidinone ring or the propenamide group.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-oxopiperidin-3-yl)prop-2-enamide derivatives are used for constructing complex molecules and studying reaction mechanisms. They facilitate the chemoselective synthesis of various compounds, showcasing their versatility in chemical transformations.

Biology

Biologically, analogs of this compound have been explored for their interactions with biological macromolecules. For instance, new dicopper (II) complexes bridged by asymmetric N,N′-bis (substituted)oxamides have shown potential anticancer activities and interactions with DNA and proteins.

Medicine

In the medical field, derivatives of this compound have been investigated for their therapeutic potential.

Industry

Industrially, this compound and its derivatives are utilized in the synthesis of various materials and chemicals. Their ability to undergo diverse chemical reactions makes them valuable intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-oxopiperidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives activate the TrkB receptor, which plays a crucial role in neuronal survival and differentiation. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide: This compound is related to N-(2-oxopiperidin-3-yl)prop-2-enamide and has been reported to activate the TrkB receptor.

    N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide:

Uniqueness

This compound stands out due to its unique combination of a piperidinone ring and a propenamide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-(2-oxopiperidin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-7(11)10-6-4-3-5-9-8(6)12/h2,6H,1,3-5H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFIYOWZDQPVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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